Azt-pmap

Description

Properties

IUPAC Name |

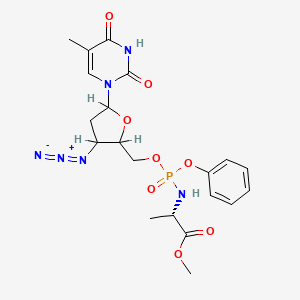

methyl (2S)-2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N6O8P/c1-12-10-26(20(29)22-18(12)27)17-9-15(23-25-21)16(33-17)11-32-35(30,24-13(2)19(28)31-3)34-14-7-5-4-6-8-14/h4-8,10,13,15-17H,9,11H2,1-3H3,(H,24,30)(H,22,27,29)/t13-,15?,16?,17?,35?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUMCGXPKWOQFJ-SGTLBKTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=CC=C3)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N[C@@H](C)C(=O)OC)OC3=CC=CC=C3)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N6O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142629-81-0 | |

| Record name | Azt-pmap | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142629810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to AZT-PMAP: A Phosphoramidate Prodrug of Zidovudine

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AZT-PMAP, a phosphoramidate prodrug of the anti-HIV agent Zidovudine (AZT). Designed for researchers, scientists, and professionals in drug development, this document details the rationale behind the prodrug approach, its mechanism of action, and relevant experimental data and methodologies.

Introduction

Zidovudine (AZT), the first nucleoside analogue approved for the treatment of HIV infection, requires intracellular phosphorylation to its triphosphate form to exert its antiviral effect. This process can be inefficient and is a common mechanism of drug resistance. This compound, an aryl phosphoramidate derivative of AZT, represents a prodrug strategy designed to bypass the initial, often rate-limiting, phosphorylation step. By delivering AZT monophosphate directly into cells, such prodrugs aim to enhance antiviral potency, improve the therapeutic index, and overcome resistance in cell lines with deficient thymidine kinase activity.

Chemical Structure and Properties

This compound is chemically identified as L-Alanine, N-(3'-azido-3'-deoxy-P-phenyl-5'-thymidylyl)-, methyl ester. This structure reveals a phosphoramidate linkage where the 5'-hydroxyl of AZT is bonded to a phosphorus atom, which in turn is linked to a phenyl group and the amino group of L-alanine methyl ester.

Chemical Identifiers

| Property | Value |

| Chemical Name | L-Alanine, N-(3'-azido-3'-deoxy-P-phenyl-5'-thymidylyl)-, methyl ester |

| Synonyms | This compound, 3'-Azidothymidine-5'-(phenylmethoxyalanyl)phosphate |

| CAS Number | 142629-81-0 |

| Molecular Formula | C₂₀H₂₅N₆O₈P |

| SMILES | O=C1N([C@@H]2O--INVALID-LINK--=O)C)=O">C@H--INVALID-LINK--C2)C=C(C)C(=O)N1 |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 508.42 g/mol |

| Appearance | Not specified in literature; likely a solid |

| Solubility | Designed to be membrane-soluble |

Synthesis

The synthesis of this compound and related phosphoramidate derivatives of AZT is achieved through phosphorochloridate chemistry. While a detailed, step-by-step protocol for the specific synthesis of this compound is not publicly available, the general synthetic strategy can be outlined based on the work of McGuigan and colleagues.

General Synthetic Protocol

The synthesis involves the reaction of 3'-azido-3'-deoxythymidine (AZT) with a suitable phosphorochloridate reagent. This reagent is typically prepared by reacting phenyl phosphorodichloridate with the desired amino acid ester, in this case, L-alanine methyl ester.

A representative, generalized protocol is as follows:

-

Preparation of the Phosphorochloridate Reagent: Phenyl phosphorodichloridate is reacted with L-alanine methyl ester hydrochloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0 °C to room temperature). This reaction yields the phenyl(alanyl-methyl-ester) phosphorochloridate.

-

Coupling with AZT: The prepared phosphorochloridate is then reacted in situ or after purification with AZT in the presence of a base (e.g., N-methylimidazole or pyridine) in an anhydrous solvent.

-

Purification: The final product is purified using chromatographic techniques, such as silica gel column chromatography.

The structure and purity of the synthesized compound are confirmed by spectroscopic methods, including ¹H NMR, ³¹P NMR, and mass spectrometry.

Mechanism of Action

This compound functions as a prodrug, delivering the monophosphorylated form of AZT into HIV-infected cells. This mechanism is designed to circumvent the initial, and often inefficient, phosphorylation of AZT by cellular thymidine kinase.

As depicted in Figure 1, after cellular uptake, this compound is intracellularly cleaved to release AZT monophosphate. This is then further phosphorylated by cellular kinases to the active triphosphate form, which inhibits HIV reverse transcriptase and leads to viral DNA chain termination. This prodrug approach has been shown to be effective in cell lines that are resistant to AZT due to poor phosphorylation capabilities.[1]

Biological Activity

This compound and related aryl phosphate derivatives have demonstrated significant anti-HIV activity in vitro. The potency of these compounds can be influenced by the nature of the aryl and amino acid ester groups.

In Vitro Anti-HIV Activity

| Cell Line | EC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) |

| C8166 | 0.08 | 500 | 6250 |

| JM | 0.32 | 500 | 1562.5 |

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. TC₅₀ (50% toxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as TC₅₀ / EC₅₀.

The data indicates that this compound is a potent inhibitor of HIV-1 replication with a favorable selectivity index. Notably, the activity in JM cells, which are deficient in thymidine kinase, supports the hypothesis that these phosphoramidate derivatives act as prodrugs of the nucleotide form.

Experimental Protocols

Anti-HIV Assay Protocol (Representative)

The in vitro anti-HIV activity of this compound is typically determined using a cell-based assay that measures the inhibition of virus-induced cytopathic effects.

Materials:

-

Susceptible human T-lymphocyte cell lines (e.g., C8166, MT-4).

-

HIV-1 viral stock.

-

Complete cell culture medium.

-

This compound and control compounds (e.g., AZT).

-

96-well microtiter plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

-

Plate reader.

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density.

-

Serial dilutions of the test compound are added to the wells.

-

A standardized amount of HIV-1 is added to the wells containing cells and the test compound. Control wells include uninfected cells and infected cells without any compound.

-

The plates are incubated at 37°C in a humidified CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 5-7 days).

-

After the incubation period, a cell viability assay (e.g., MTT assay) is performed. The absorbance is read using a microplate reader.

-

The percentage of cell protection is calculated for each drug concentration, and the EC₅₀ is determined from the dose-response curve.

-

A parallel assay is conducted with uninfected cells to determine the cytotoxicity of the compound and to calculate the TC₅₀.

Conclusion

This compound is a promising phosphoramidate prodrug of AZT that demonstrates potent anti-HIV activity in vitro. Its mechanism of action, which involves the intracellular delivery of AZT monophosphate, offers a potential strategy to overcome the limitations associated with the parent drug, including inefficient phosphorylation and certain forms of drug resistance. The modular nature of its synthesis allows for the exploration of various aryl and amino acid ester moieties to optimize its pharmacological properties. Further preclinical and clinical studies would be necessary to fully elucidate the therapeutic potential of this compound and related compounds in the treatment of HIV infection.

References

Synthesis and Purification of Azt-pmap: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Azt-pmap, an aryl phosphate derivative of the nucleoside analog zidovudine (AZT). This compound demonstrates significant anti-HIV activity as a nucleoside reverse transcriptase inhibitor (NRTI). This document outlines a representative synthesis protocol based on established phosphorochloridate chemistry, details purification methodologies including silica gel chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC), and presents available quantitative data on its biological activity. Furthermore, this guide includes detailed diagrams illustrating the synthetic and purification workflows, as well as the established mechanism of action of the parent compound, zidovudine.

Introduction

This compound is an aryl phosphate derivative of 3'-azido-3'-deoxythymidine (zidovudine or AZT), the first antiretroviral drug approved for the treatment of HIV infection. As a prodrug of AZT monophosphate, this compound is designed to bypass the initial, often rate-limiting, phosphorylation step catalyzed by cellular thymidine kinase. This modification can enhance the intracellular concentration of the active triphosphate form, potentially overcoming resistance mechanisms associated with impaired nucleoside phosphorylation. This compound also contains an azide group, making it a useful reagent in click chemistry for applications such as bioconjugation and molecular labeling. This guide details the chemical synthesis and purification strategies for this compound, providing researchers with the foundational knowledge required for its preparation and study.

Quantitative Data

The biological activity of this compound has been evaluated in cell-based assays. The following table summarizes the available quantitative data for its anti-HIV-1 activity and cytotoxicity.

| Cell Line | EC50 (μM) | TC50 (μM) |

| C8166 | 0.08 | 500 |

| JM | 0.32 | 500 |

EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response. TC50 (50% Toxic Concentration): The concentration at which the compound is toxic to 50% of the cells.

Experimental Protocols

While a specific, publicly available, detailed protocol for the synthesis of this compound is not available, a representative procedure can be outlined based on the well-established synthesis of other aryl phosphate derivatives of AZT using phosphorochloridate chemistry.

Synthesis of a Representative Aryl Phosphate Derivative of AZT

This protocol describes a general method for the synthesis of an aryl phosphate derivative of zidovudine.

Materials:

-

Zidovudine (AZT)

-

Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)

-

Anhydrous pyridine

-

Dry dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: A solution of zidovudine (1.0 eq) in anhydrous pyridine is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C in an ice bath.

-

Addition of Phosphorochloridate: A solution of aryl phosphorodichloridate (1.1 eq) in dry DCM is added dropwise to the stirred solution of zidovudine over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution. The mixture is then transferred to a separatory funnel and extracted with DCM. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Concentration: The solvent is removed under reduced pressure to yield the crude product.

Purification of this compound

The crude product is typically purified by column chromatography.

3.2.1. Silica Gel Chromatography

-

Stationary Phase: Silica gel (60-120 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane is commonly used. The polarity of the solvent system is gradually increased to elute the product.

-

Procedure:

-

The crude product is dissolved in a minimal amount of DCM and adsorbed onto a small amount of silica gel.

-

The solvent is evaporated, and the dry silica gel with the adsorbed product is loaded onto the top of a prepared silica gel column.

-

The column is eluted with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

-

3.2.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher purity, RP-HPLC can be employed.

-

Column: C18 column

-

Mobile Phase: A gradient of acetonitrile in water or a buffer (e.g., triethylammonium acetate) is typically used.

-

Detection: UV detection at a wavelength appropriate for the compound (e.g., 260 nm).

-

Procedure:

-

The partially purified product is dissolved in a suitable solvent (e.g., methanol/water mixture).

-

The solution is injected onto the RP-HPLC column.

-

A linear gradient of increasing acetonitrile concentration is run to elute the compound.

-

The fraction corresponding to the this compound peak is collected.

-

The solvent is removed by lyophilization or evaporation under reduced pressure to obtain the highly purified product.

-

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Zidovudine (AZT)

Caption: Mechanism of action of Zidovudine (AZT).

Experimental Workflow: Synthesis and Purification of this compound

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound. The representative protocols, based on established chemical principles for analogous compounds, offer a starting point for researchers aiming to prepare this important anti-HIV agent. The provided quantitative data highlights its potential as a potent antiretroviral. The workflow and mechanistic diagrams serve as valuable visual aids for understanding the key processes involved. Further research and optimization of the synthetic and purification procedures will be crucial for the efficient and scalable production of this compound for continued investigation and potential therapeutic development.

The Strategic Role of the Aryl Phosphate Group in Azt-pmap: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azt-pmap, an aryl phosphate derivative of the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (AZT), represents a strategic prodrug approach to enhance the therapeutic potential of its parent compound. This technical guide delves into the critical role of the aryl phosphate moiety in this compound, exploring its impact on the drug's mechanism of action, cellular uptake, and efficacy, particularly in the context of AZT-resistant HIV strains. By functioning as a membrane-soluble prodrug, the aryl phosphate group facilitates the intracellular delivery of the bioactive nucleotide form of AZT, thereby circumventing the often-inefficient initial phosphorylation step that can lead to drug resistance. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound and related compounds, offering valuable insights for researchers in the field of antiviral drug development.

Introduction: The Prodrug Concept and this compound

Zidovudine (AZT) was the first approved antiretroviral agent for the treatment of HIV infection and remains a cornerstone of combination antiretroviral therapy. Its mechanism of action relies on its intracellular conversion to AZT-triphosphate, which then acts as a competitive inhibitor and chain terminator of the HIV reverse transcriptase.[1][2][3] However, the therapeutic efficacy of AZT can be limited by its cellular uptake and the efficiency of its metabolic activation, a three-step phosphorylation process initiated by thymidine kinase (TK).[4][5] Resistance to AZT can emerge through mutations in the reverse transcriptase enzyme or, significantly, through the downregulation of thymidine kinase activity in host cells, which prevents the initial and crucial phosphorylation of AZT.[6]

To address these limitations, the prodrug this compound was designed. This compound is an aryl phosphate derivative of AZT, engineered to act as a membrane-soluble prodrug of the bioactive AZT monophosphate.[7][8] The core concept is that by masking the highly polar phosphate group with a lipophilic aryl moiety, the molecule can more readily traverse the cell membrane. Once inside the cell, the aryl phosphate group is cleaved, releasing AZT monophosphate and effectively bypassing the initial, TK-dependent phosphorylation step.[6][8]

The Pivotal Role of the Aryl Phosphate Group

The aryl phosphate group in this compound serves two primary functions: enhancing cellular permeability and overcoming resistance.

-

Enhanced Cellular Permeability: The lipophilic nature of the aryl group increases the overall lipophilicity of the molecule compared to the highly polar AZT monophosphate. This enhanced lipophilicity facilitates passive diffusion across the lipid bilayer of the cell membrane, leading to higher intracellular concentrations of the drug.

-

Circumventing Thymidine Kinase-Dependent Resistance: In AZT-resistant cells with deficient thymidine kinase (TK-) activity, the conversion of AZT to AZT monophosphate is significantly impaired, rendering the drug ineffective.[6] this compound, by delivering AZT monophosphate directly into the cell, bypasses this initial phosphorylation step. This mechanism allows the drug to remain active against HIV in cells that have developed resistance to AZT due to poor phosphorylation.[6][8]

The nature of the substituent on the aryl ring can also influence the compound's antiviral activity, suggesting that the electronic and steric properties of the aryl group can affect the rate of intracellular cleavage and, consequently, the release of the active monophosphate.[9]

Quantitative Data: In Vitro Efficacy and Cytotoxicity

The anti-HIV activity and cytotoxicity of this compound and related aryl phosphate derivatives of AZT have been evaluated in various cell lines. The following tables summarize the available quantitative data.

| Compound | Cell Line | EC50 (µM) | TC50 (µM) | Therapeutic Index (TC50/EC50) | Reference |

| This compound | C8166 | 0.08 | 500 | 6250 | [7] |

| This compound | JM (TK-) | 0.32 | 500 | 1562.5 | [7] |

EC50: 50% effective concentration for inhibiting HIV-1 replication. TC50: 50% toxic concentration.

Experimental Protocols

Synthesis of Aryl Phosphate Derivatives of AZT

This compound and similar aryl phosphate derivatives of AZT are typically synthesized using phosphorochloridate chemistry.[6][8] The following is a generalized protocol for the synthesis of an AZT aryl phosphoramidate, a class of compounds to which this compound belongs.

Materials:

-

3'-Azido-3'-deoxythymidine (AZT)

-

Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)

-

Amino acid methyl ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphorochloridate: To a solution of aryl phosphorodichloridate in anhydrous DCM at 0°C, add a solution of the amino acid methyl ester hydrochloride and triethylamine in anhydrous DCM dropwise. Stir the reaction mixture at room temperature for 2-4 hours.

-

Coupling with AZT: In a separate flask, dissolve AZT in anhydrous DCM and cool to 0°C. Add the freshly prepared phosphorochloridate solution to the AZT solution. Allow the reaction to stir at room temperature overnight.

-

Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the desired AZT aryl phosphoramidate.

-

Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.

In Vitro Anti-HIV Assay (p24 Antigen ELISA)

The anti-HIV activity of this compound is determined by measuring the inhibition of viral replication in susceptible human T-cell lines. A common method is to quantify the amount of viral p24 capsid protein produced in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[10][11]

Materials:

-

Human T-cell line (e.g., C8166, CEM)

-

HIV-1 stock (e.g., HTLV-IIIB)

-

This compound and control compounds (e.g., AZT)

-

96-well microtiter plates

-

Culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum)

-

Commercial HIV-1 p24 antigen ELISA kit

Procedure:

-

Cell Seeding: Seed the T-cells into a 96-well plate at a predetermined density.

-

Compound Addition: Prepare serial dilutions of this compound and control drugs in culture medium and add them to the appropriate wells. Include wells with no drug as a virus control.

-

Infection: Add a standardized amount of HIV-1 stock to all wells except for the uninfected cell control wells.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant from each well.

-

p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves capturing the p24 antigen with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a colorimetric signal.

-

Data Analysis: Measure the absorbance of each well using a microplate reader. Calculate the percentage of inhibition of p24 production for each drug concentration compared to the virus control. Determine the EC50 value, the concentration of the drug that inhibits viral replication by 50%, using a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is assessed to determine its therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[12][13]

Materials:

-

Human T-cell line (e.g., C8166, CEM)

-

This compound and control compounds

-

96-well microtiter plates

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

Procedure:

-

Cell Seeding and Compound Addition: Seed cells and add serial dilutions of the test compounds as described for the anti-HIV assay, but without adding the virus. Include wells with no compound as a cell viability control.

-

Incubation: Incubate the plate for the same duration as the anti-HIV assay.

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm). Calculate the percentage of cell viability for each drug concentration compared to the untreated cell control. Determine the TC50 value, the concentration of the drug that reduces cell viability by 50%, from a dose-response curve.

Signaling Pathways and Experimental Workflows

Intracellular Activation Pathway of this compound

The following diagram illustrates the proposed intracellular metabolic pathway of this compound, highlighting how the aryl phosphate group enables the drug to bypass the initial, thymidine kinase-dependent phosphorylation step.

Experimental Workflow for In Vitro Anti-HIV Activity and Cytotoxicity Testing

The logical flow of experiments to determine the efficacy and safety profile of a compound like this compound is depicted below.

Conclusion

The aryl phosphate group is the cornerstone of this compound's design as an effective anti-HIV prodrug. By enhancing its lipophilicity and enabling it to bypass the thymidine kinase-dependent activation step, this chemical modification allows for improved intracellular delivery and the ability to overcome a key mechanism of AZT resistance. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of such targeted prodrug strategies. The success of the aryl phosphate approach with this compound underscores the potential for chemical innovation to revitalize existing antiviral agents and combat the ongoing challenge of drug resistance in the treatment of HIV.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Aryl nucleoside H-phosphonates. Part 15: Synthesis, properties and, anti-HIV activity of aryl nucleoside 50-a-hydroxyphosphonates [iris.unica.it]

- 3. Metabolism of Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular phosphorylation of zidovudine (ZDV) and other nucleoside reverse transcriptase inhibitors (RTI) used for human immunodeficiency virus (HIV) infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aryl phosphate derivatives of AZT retain activity against HIV1 in cell lines which are resistant to the action of AZT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Intracellular delivery of bioactive AZT nucleotides by aryl phosphate derivatives of AZT. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dojindo.com [dojindo.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Azt-pmap as a Click Chemistry Reagent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azt-pmap, an aryl phosphate derivative of the well-known antiretroviral drug azidothymidine (AZT), has emerged as a versatile reagent in the field of click chemistry. Possessing a terminal azide group, this compound readily participates in both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the efficient and specific conjugation of this compound to a wide array of alkyne-modified biomolecules, including proteins, nucleic acids, and small molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, key properties, and detailed protocols for its application in click chemistry. Furthermore, it explores its utility in drug development and biological research, with a focus on its role in antiviral discovery and the labeling of biological systems.

Introduction to this compound

This compound is a nucleoside analog that combines the structural features of AZT with a phosphoramidate moiety. The presence of the azide group makes it an ideal tool for "click" chemistry, a set of biocompatible and highly efficient chemical reactions for joining molecules. This dual functionality—antiviral potential inherited from AZT and the chemical handle for bioconjugation—makes this compound a molecule of significant interest for researchers in medicinal chemistry, chemical biology, and drug discovery.

The primary application of this compound lies in its ability to be "clicked" onto molecules containing a terminal alkyne. This reaction forms a stable triazole linkage, effectively tethering the AZT moiety to the target molecule. This can be exploited for various purposes, including:

-

Drug Delivery: Conjugating this compound to targeting ligands to enhance its delivery to specific cells or tissues.

-

Mechanism of Action Studies: Attaching reporter molecules (e.g., fluorophores, biotin) to this compound to track its intracellular localization and interactions.

-

Development of Novel Antivirals: Creating hybrid molecules where this compound is linked to other pharmacophores to achieve synergistic or multi-target antiviral activity.

Physicochemical and Biological Properties

This compound's properties are derived from its parent molecule, AZT. It exhibits antiviral activity, particularly against Human Immunodeficiency Virus (HIV). The following table summarizes the key quantitative data available for this compound.

| Property | Value | Cell Line | Reference |

| EC50 (Anti-HIV-1) | 0.08 µM | C8166 | [1] |

| EC50 (Anti-HIV-1) | 0.32 µM | JM | [1] |

| TC50 (Toxicity) | 500 µM | C8166, JM | [1] |

Table 1: Biological Activity of this compound [1]

Synthesis of this compound

Representative Synthetic Scheme:

Caption: General synthetic scheme for this compound.

Disclaimer: This is a generalized representation. The actual synthesis would require optimization of reaction conditions, protecting group strategies, and purification methods.

Experimental Protocols: this compound in Click Chemistry

This compound's utility as a click chemistry reagent is realized through its reaction with alkyne-functionalized molecules. The two primary methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

CuAAC is a highly efficient and widely used click reaction. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.

Workflow for CuAAC using this compound:

Caption: General workflow for CuAAC with this compound.

Detailed Protocol for Labeling an Alkyne-Modified Protein with this compound:

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

-

Sodium ascorbate

-

DMSO (for dissolving this compound if necessary)

-

Deionized water

Stock Solutions:

-

This compound: 10 mM in DMSO or water.

-

CuSO₄: 20 mM in deionized water.

-

THPTA: 100 mM in deionized water.

-

Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

Procedure:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified protein solution (to a final concentration of 10-100 µM).

-

This compound stock solution (to a final concentration of 100-500 µM).

-

-

Prepare the catalyst premix in a separate tube by combining:

-

2.5 µL of 20 mM CuSO₄ solution.

-

12.5 µL of 100 mM THPTA solution.

-

Mix gently.

-

-

Add the catalyst premix to the protein-Azt-pmap mixture.

-

Initiate the reaction by adding 5 µL of freshly prepared 100 mM sodium ascorbate solution.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

The reaction can be quenched by adding EDTA to chelate the copper.

-

Purify the this compound-labeled protein using appropriate methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.

-

Analyze the labeled protein by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm conjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

SPAAC is a copper-free click reaction that utilizes strained cyclooctyne derivatives (e.g., DBCO, BCN). This method is particularly advantageous for in vivo and live-cell labeling where the cytotoxicity of copper is a concern.

Workflow for SPAAC using this compound:

Caption: General workflow for SPAAC with this compound.

Detailed Protocol for Labeling Live Cells Expressing a DBCO-Modified Protein with this compound:

This protocol is a general guideline and should be optimized for the specific cell line and protein of interest.

Materials:

-

Cells expressing a DBCO-modified protein of interest.

-

This compound.

-

Cell culture medium.

-

PBS (phosphate-buffered saline).

Procedure:

-

Culture the cells expressing the DBCO-modified protein to the desired confluency.

-

Prepare a stock solution of this compound in a biocompatible solvent (e.g., DMSO, then dilute in media).

-

Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-100 µM).

-

Remove the existing medium from the cells and wash once with warm PBS.

-

Add the this compound-containing medium to the cells.

-

Incubate the cells for 1-24 hours at 37°C in a CO₂ incubator. The incubation time will depend on the reaction kinetics and the specific application.

-

After incubation, remove the labeling medium and wash the cells three to five times with warm PBS to remove unreacted this compound.

-

The cells are now ready for downstream applications, such as imaging, flow cytometry, or cell lysis for further analysis.

Applications in Drug Development and Research

The ability to conjugate this compound to various molecules opens up numerous possibilities in drug development and fundamental research.

Antiviral Drug Discovery

This compound serves as a building block for creating novel antiviral agents. By clicking this compound to other molecules, researchers can explore:

-

Prodrug Strategies: Attaching moieties that improve the pharmacokinetic properties of AZT, such as cell permeability and metabolic stability.

-

Dual-Target Inhibitors: Linking this compound to an inhibitor of another viral or host target to create a single molecule with multiple mechanisms of action. This can potentially combat drug resistance.

-

Targeted Delivery: Conjugating this compound to ligands that bind to specific receptors on virus-infected cells, thereby increasing the local concentration of the drug and reducing off-target toxicity.

Logical Relationship in this compound-based Drug Discovery:

Caption: this compound in the development of novel antiviral agents.

HIV Reverse Transcriptase Inhibition Pathway

This compound, being a derivative of AZT, is expected to exert its antiviral effect through the inhibition of HIV reverse transcriptase. The following diagram illustrates the generally accepted mechanism of action for AZT, which would be the ultimate effector mechanism of this compound after intracellular conversion.

References

An In-depth Technical Guide to the Intracellular Metabolism of Azt-pmap

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azt-pmap, an aryl phosphate derivative of zidovudine (AZT), is a prodrug designed to enhance the intracellular delivery and activation of AZT, a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) in antiretroviral therapy. The rationale behind the development of this compound lies in circumventing the initial and often rate-limiting phosphorylation of AZT to AZT-monophosphate (AZT-MP), a step dependent on the cellular enzyme thymidine kinase (TK). By delivering a pre-phosphorylated form or facilitating a more efficient intracellular conversion to AZT, this compound aims to achieve higher intracellular concentrations of the active triphosphate metabolite (AZT-TP), thereby enhancing its anti-HIV efficacy, particularly in cells with low TK activity. This guide provides a comprehensive overview of the intracellular metabolism of this compound, detailing the proposed metabolic pathway, presenting available quantitative data, and outlining key experimental methodologies.

Introduction: The Prodrug Strategy for Enhanced AZT Efficacy

Zidovudine (AZT) requires intracellular phosphorylation to its triphosphate form, AZT-TP, to exert its antiviral activity by inhibiting HIV reverse transcriptase and terminating the growing viral DNA chain. The initial phosphorylation to AZT-MP by thymidine kinase is the slowest step in this activation cascade and can be a significant bottleneck, leading to suboptimal levels of the active AZT-TP. This compound, as a membrane-soluble aryl phosphate prodrug, is designed to bypass this inefficient step. The lipophilic aryl group masks the charge of the phosphate moiety, facilitating its passage across the cell membrane. Once inside the cell, the aryl phosphate group is cleaved, releasing AZT or AZT-monophosphate (AZT-MP) to enter the subsequent steps of the phosphorylation pathway. This strategy has been shown to retain anti-HIV activity in cell lines deficient in thymidine kinase, supporting the hypothesis of intracellular nucleotide delivery.[1][2]

Intracellular Metabolic Pathway of this compound

The intracellular metabolism of this compound can be conceptualized in two main stages: the initial conversion of the prodrug to release AZT or its monophosphate, followed by the well-established phosphorylation cascade of AZT to its active triphosphate form.

Stage 1: Intracellular Conversion of this compound (Proposed)

While the precise enzymatic machinery responsible for the intracellular cleavage of the aryl phosphate group from this compound has not been definitively elucidated in the available literature, the metabolism of similar aryl phosphate prodrugs suggests a pathway involving cellular esterases and/or phosphodiesterases. It is hypothesized that intracellular enzymes hydrolyze the phosphate ester bond, releasing the AZT moiety and the aryl group. Depending on the specific structure of the "pmap" group, this could yield either AZT, which would then be a substrate for thymidine kinase, or directly yield AZT-MP, thus bypassing the initial phosphorylation step. The latter is the intended and more efficient pathway for this class of prodrugs.

Stage 2: Phosphorylation Cascade of AZT

Following the release of AZT or its direct delivery as AZT-MP, the subsequent metabolic steps follow the established AZT phosphorylation pathway. This is a sequential three-step phosphorylation process catalyzed by cellular kinases.

-

AZT to AZT-Monophosphate (AZT-MP): Catalyzed by thymidine kinase (TK). This is the rate-limiting step that this compound is designed to bypass.

-

AZT-MP to AZT-Diphosphate (AZT-DP): Catalyzed by thymidylate kinase (TMPK).

-

AZT-DP to AZT-Triphosphate (AZT-TP): Catalyzed by nucleoside diphosphate kinase (NDPK).

AZT-TP is the pharmacologically active metabolite that acts as a competitive inhibitor of HIV reverse transcriptase.

Quantitative Data on this compound and AZT Metabolism

Direct comparative quantitative data on the intracellular metabolism of this compound versus AZT is limited in the public domain. However, extensive research on AZT provides valuable benchmarks for understanding the intracellular concentrations of its metabolites. The following tables summarize key quantitative parameters for AZT metabolism. It is anticipated that this compound would lead to more efficient generation of these metabolites, particularly AZT-MP and subsequently AZT-TP.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Cell Line | EC50 (µM) |

| C8166 | 0.08 |

| JM | 0.32 |

| (Data from MedchemExpress) |

Table 2: Intracellular Pharmacokinetics of AZT Metabolites in Human Peripheral Blood Mononuclear Cells (PBMCs) after a Single Oral Dose of 600 mg AZT

| Metabolite | Tmax (h) | t1/2 (h) |

| AZT | 1.083 | 2.493 |

| AZT-MP | 1.500 | 13.428 |

| AZT-DP | 1.417 | 8.285 |

| AZT-TP | 1.583 | 4.240 |

| (Data from a study on healthy Chinese male subjects) |

Table 3: Ratios of Intracellular AZT Metabolites in Human and Macaque PBMCs at 5 µM Extracellular AZT

| Metabolite Ratio | Observed Range |

| AZTDP / AZTTP | 0.7 to 1.4 |

| AZTMP / AZTDP | 3 to 14 |

| AZTMP / AZTTP | 3 to 19 |

Experimental Protocols

The investigation of the intracellular metabolism of this compound requires robust experimental protocols to accurately quantify the parent drug and its metabolites within cells. Below are detailed methodologies for key experiments.

Cell Culture and Drug Incubation

-

Cell Lines: Human peripheral blood mononuclear cells (PBMCs), CEM-SS (T-lymphoblastoid), or other relevant HIV-1 target cells should be used. For comparative studies, a thymidine kinase-deficient (TK-) cell line is essential to demonstrate the bypass of the initial phosphorylation step by this compound.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and other necessary growth factors, and incubated at 37°C in a humidified 5% CO2 atmosphere.

-

Drug Treatment: this compound or AZT is added to the cell cultures at various concentrations and for different incubation times to determine the kinetics of metabolite formation.

Intracellular Metabolite Extraction

-

Cell Harvesting: At the end of the incubation period, cells are rapidly harvested by centrifugation at low speed (e.g., 500 x g) at 4°C.

-

Washing: The cell pellet is washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Cell Lysis and Extraction: An ice-cold extraction solution (e.g., 60% methanol or 70% perchloric acid) is added to the cell pellet to lyse the cells and precipitate proteins. The mixture is vortexed and incubated on ice.

-

Neutralization and Centrifugation: If using perchloric acid, the extract is neutralized with a potassium hydroxide solution. The mixture is then centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: The supernatant containing the intracellular metabolites is collected for analysis.

Quantification of Intracellular Metabolites by LC-MS/MS

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the gold standard for the sensitive and specific quantification of AZT and its phosphorylated metabolites.

-

Chromatographic Separation: The extracted metabolites are separated on a suitable HPLC column (e.g., a reverse-phase C18 column) using a gradient elution method.

-

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-to-daughter ion transitions for AZT, AZT-MP, AZT-DP, and AZT-TP.

-

Quantification: Absolute quantification is achieved by using a standard curve prepared with known concentrations of each analyte and an appropriate internal standard.

Conclusion and Future Directions

This compound represents a promising prodrug strategy to enhance the therapeutic efficacy of AZT. The available data strongly suggest that by bypassing the rate-limiting initial phosphorylation step, this compound can lead to more efficient intracellular generation of the active antiviral agent, AZT-TP. However, to fully realize the potential of this and similar prodrugs, further research is warranted.

Key areas for future investigation include:

-

Elucidation of the specific enzymes responsible for the intracellular conversion of this compound.

-

Direct comparative studies on the intracellular pharmacokinetics of this compound and AZT in various cell types, including primary clinical isolates of HIV.

-

In vivo studies to assess the pharmacokinetic profile, efficacy, and toxicity of this compound compared to AZT.

A deeper understanding of the intracellular metabolism of this compound will be instrumental in optimizing its clinical development and application, potentially leading to improved treatment outcomes for individuals living with HIV.

References

The Dawn of Antiretroviral Therapy: A Technical Guide to the Discovery and History of Azidothymidine (AZT) and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of the Human Immunodeficiency Virus (HIV) and the subsequent Acquired Immunodeficiency Syndrome (AIDS) pandemic in the early 1980s presented an unprecedented challenge to the global scientific and medical communities. In the desperate search for effective therapies, a previously synthesized but shelved compound, 3'-azido-3'-deoxythymidine, or azidothymidine (AZT), emerged as the first ray of hope. This technical guide provides an in-depth exploration of the discovery, history, and development of AZT and its derivatives, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development. The document details the seminal experiments, quantitative data on antiviral efficacy, and the methodologies that paved the way for the first generation of antiretroviral drugs.

Discovery and History: From a Failed Cancer Drug to an HIV-1 Inhibitor

The journey of azidothymidine, also known as zidovudine (ZDV), began not as an antiviral agent but as a potential anticancer drug. In 1964, Jerome Horwitz at the Michigan Cancer Foundation synthesized AZT with the aim of inhibiting cancer cell replication.[1][2][3] However, the compound showed insufficient activity in cancer models and was subsequently abandoned.[1]

The landscape of virology shifted dramatically with the identification of HIV as the causative agent of AIDS.[4] This retrovirus utilized a unique enzyme, reverse transcriptase, to convert its RNA genome into DNA, a process essential for its replication. This enzyme became a prime target for antiviral drug development.

In the mid-1980s, a collaborative effort between the U.S. National Cancer Institute (NCI) and the pharmaceutical company Burroughs Wellcome (now part of GlaxoSmithKline) initiated a large-scale screening of compounds for anti-HIV activity.[1] AZT was among the compounds tested and, in 1985, was found to potently inhibit HIV-1 replication in vitro. This pivotal discovery led to rapid preclinical and clinical development. Following promising results in clinical trials, the U.S. Food and Drug Administration (FDA) granted accelerated approval for AZT in March 1987, a mere 25 months after its anti-HIV activity was first reported.[5] This marked a significant milestone in the fight against AIDS, providing the first effective treatment for a disease that was previously a death sentence.

Mechanism of Action: Chain Termination of Viral DNA

Azidothymidine is a nucleoside reverse transcriptase inhibitor (NRTI).[6] As a synthetic analog of thymidine, its mechanism of action hinges on its ability to be incorporated into the growing viral DNA chain during reverse transcription. However, for AZT to become active, it must first be phosphorylated within the host cell to its triphosphate form, AZT-triphosphate (AZT-TP).[6]

Intracellular Activation Pathway

The activation of AZT is a three-step enzymatic process:

-

AZT to AZT-monophosphate (AZT-MP): This initial phosphorylation is catalyzed by the cellular enzyme thymidine kinase.

-

AZT-MP to AZT-diphosphate (AZT-DP): Thymidylate kinase then converts AZT-MP to its diphosphate form.

-

AZT-DP to AZT-triphosphate (AZT-TP): Finally, other cellular kinases convert AZT-DP to the active triphosphate metabolite.

Figure 1: Intracellular phosphorylation pathway of azidothymidine (AZT).

Inhibition of Reverse Transcriptase

Once formed, AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent viral DNA chain by HIV's reverse transcriptase. The reverse transcriptase has a higher affinity for AZT-TP than for dTTP.

The crucial feature of AZT is the presence of an azido (-N3) group at the 3' position of the deoxyribose sugar, in place of the hydroxyl (-OH) group found in thymidine. The 3'-OH group is essential for the formation of the phosphodiester bond that links adjacent nucleotides in the DNA backbone. When AZT-monophosphate is incorporated into the viral DNA, the absence of the 3'-OH group prevents the addition of the next nucleotide, leading to premature chain termination and halting viral DNA synthesis.

Quantitative Data on Anti-HIV Activity and Cytotoxicity

The efficacy and toxicity of AZT and its derivatives are typically quantified by in vitro assays that determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for antiviral activity, and the 50% cytotoxic concentration (CC50) for toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50 (or IC50), provides a measure of the drug's therapeutic window.

| Compound/Derivative | Anti-HIV-1 Activity (EC50/IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference(s) |

| Zidovudine (AZT) | 0.015 - 0.027 | > 100 | > 3700 | [7] |

| 5'-O-Tosyl-AZT | > 100 | > 1000 | - | [8] |

| 3'-Azido-3'-deoxy-5'-O-(N-piperidino)carbamoylthymidine | > 100 | > 1000 | - | [8] |

| 3'-Azido-3'-deoxy-5'-O-(N,N-diethyl)carbamoylthymidine | > 100 | > 1000 | - | [8] |

| AZT-Cycl (tricyclic derivative) | 1 | > 1000 | > 1000 | [8] |

| 5-Trifluoromethyl-AZT | 0.00098 | 146 | 148,949 | [7] |

| 5-Iodo-AZT | 0.0012 | 34.05 | 28,375 | [7] |

| 5-Bromo-AZT | 0.0021 | 102.3 | 48,714 | [7] |

| 5-Chloro-AZT | 0.0029 | 114.6 | 39,517 | [7] |

| 5-Fluoro-AZT | 0.0033 | 121.8 | 36,909 | [7] |

| 5-Ethyl-AZT | 0.0045 | 135.2 | 30,044 | [7] |

| 5-Propyl-AZT | 0.0051 | 142.7 | 27,980 | [7] |

| 5-Butyl-AZT | 0.0063 | 158.4 | 25,143 | [7] |

| 5-Pentyl-AZT | 0.0078 | 169.1 | 21,679 | [7] |

| 5-Hexyl-AZT | 0.0092 | 182.3 | 19,815 | [7] |

Experimental Protocols

Synthesis of 3'-Azido-3'-deoxythymidine (AZT)

The original synthesis of AZT by Horwitz involved the conversion of thymidine. A common synthetic route is as follows:

-

Protection of the 5'-hydroxyl group: Thymidine is reacted with trityl chloride in pyridine to selectively protect the primary 5'-hydroxyl group, yielding 5'-O-tritylthymidine.

-

Mesylation of the 3'-hydroxyl group: The 3'-hydroxyl group of 5'-O-tritylthymidine is then reacted with methanesulfonyl chloride (mesyl chloride) in pyridine to form the 3'-O-mesyl derivative. The mesyl group is a good leaving group.

-

Formation of the anhydro intermediate: Treatment of the 3'-O-mesyl derivative with a base, such as sodium hydroxide, leads to an intramolecular cyclization, forming 2,3'-anhydro-5'-O-tritylthymidine. This step inverts the stereochemistry at the 3' position.

-

Azide substitution: The anhydro ring is opened by nucleophilic attack with sodium azide (NaN3) in a solvent like dimethylformamide (DMF). The azide attacks the 3' position, again inverting the stereochemistry and resulting in the desired stereoconfiguration of the azido group. This yields 3'-azido-3'-deoxy-5'-O-tritylthymidine.

-

Deprotection: The trityl protecting group is removed by treatment with a mild acid, such as acetic acid in water, to yield the final product, 3'-azido-3'-deoxythymidine (AZT).[9][10][11]

In Vitro Anti-HIV Activity Assay (p24 Antigen Assay)

The p24 antigen capture assay is a widely used method to quantify HIV-1 replication in cell culture. The p24 protein is a major core protein of HIV, and its presence in the culture supernatant is indicative of viral production.

Materials:

-

HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

-

Test compounds (AZT and derivatives)

-

96-well microtiter plates

-

Complete cell culture medium

-

p24 antigen ELISA kit

-

Plate reader

Procedure:

-

Cell Plating: Seed the HIV-1 susceptible cells into a 96-well plate at an appropriate density.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., AZT) and a negative control (no compound).

-

Virus Infection: Infect the cells with a predetermined amount of HIV-1.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 4-7 days.

-

Supernatant Collection: After the incubation period, carefully collect the culture supernatant from each well.

-

p24 Antigen Quantification: Determine the concentration of p24 antigen in the supernatants using a commercial p24 antigen ELISA kit according to the manufacturer's instructions.[12][13][14][15][16]

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is commonly used to determine the cytotoxicity of compounds.

Materials:

-

Cell line used in the anti-HIV assay

-

Test compounds

-

96-well microtiter plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Plating: Seed the cells into a 96-well plate at the same density as in the antiviral assay.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include a cell control (no compound).

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for the same duration as the antiviral assay.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[17][18][19][20][21]

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Experimental and Logical Workflows

The development and evaluation of AZT and its derivatives follow a logical progression from synthesis to biological testing.

Figure 2: Workflow for the screening of AZT derivatives.

Conclusion and Future Perspectives

The discovery of azidothymidine's anti-HIV activity was a landmark achievement in the history of medicine, transforming HIV/AIDS from a fatal to a manageable chronic condition for many. The development of AZT and its derivatives laid the foundation for the entire field of antiretroviral therapy. While the use of AZT as a monotherapy is now limited due to the rapid emergence of drug resistance and its associated toxicities, it remains a critical component of combination antiretroviral therapy (cART) in certain contexts.

The story of AZT serves as a powerful testament to the importance of basic scientific research and the potential for repurposing existing compounds for new therapeutic indications. The ongoing research into novel nucleoside and nucleotide reverse transcriptase inhibitors, as well as other classes of antiretroviral drugs, continues to build upon the pioneering work that began with the discovery of AZT. The in-depth understanding of the structure-activity relationships, mechanisms of action, and metabolic pathways of these early compounds remains essential for the rational design of more potent, less toxic, and more durable antiretroviral agents for the future.

References

- 1. tig.org.za [tig.org.za]

- 2. AIDS drug AZT inventor and famed cancer scientist Jerome Horwitz dies at 93 - School of Medicine News - Wayne State University [today.wayne.edu]

- 3. redalyc.org [redalyc.org]

- 4. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Zidovudine synthesis - chemicalbook [chemicalbook.com]

- 10. WO2013067666A1 - Method for preparing zidovudine and intermediate thereof - Google Patents [patents.google.com]

- 11. CN103864870A - Preparation method of zidovudine - Google Patents [patents.google.com]

- 12. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ablinc.com [ablinc.com]

- 14. immunodx.com [immunodx.com]

- 15. What is p24 antigen? | aidsmap [aidsmap.com]

- 16. Screening and diagnosis for HIV: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 17. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

- 19. 4.8. Antiviral Activity Assessment [bio-protocol.org]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Aryl Phosphate Prodrugs of Zidovudine (AZT-PMAP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage conditions for aryl phosphate prodrugs of Zidovudine (AZT), herein referred to as AZT-PMAP. Aryl phosphate derivatives of AZT are designed as membrane-soluble prodrugs to enhance the intracellular delivery of the bioactive AZT monophosphate.[1][2] Understanding the stability profile of these compounds is critical for their development, formulation, and clinical application. This document summarizes key stability data, details relevant experimental protocols, and illustrates the degradation pathways.

Core Stability Data

The stability of AZT derivatives, including phosphate prodrugs, is influenced by factors such as pH and enzymatic hydrolysis. The following table summarizes the aqueous stability of various 5'-OH derivatives of zidovudine at 60°C, providing insights into the general stability of such compounds under different pH conditions.

| Compound | pH 1.0 (t½ min) | pH 7.4 (t½ min) | pH 9.4 (t½ min) | Degradation Product(s) |

| AZT | Stable | Stable | Stable | - |

| Derivative 2 | Not Determined | Decomposes | Decomposes | 3, then AZT |

| Derivative 3 | 128 | 4750 | 124.2 | AZT |

| Derivative 4 | Stable | Stable | Stable | AZT (at pH 13.2) |

| Derivative 5 | Stable | Stable | Stable | AZT (at pH 13.2) |

| Derivative 6 | Stable | Stable | Stable | AZT (at pH 13.2) |

Data adapted from preformulation studies of 5'-OH derivatives of zidovudine. Note: Derivatives 2-6 are not aryl phosphates but provide a general understanding of the stability of AZT prodrugs.

Studies on various ester prodrugs of AZT have shown that their hydrolysis rates in the presence of plasma esterases are highly dependent on the structure of the promoiety, with half-lives ranging from 10 to 240 minutes.[3] For aryl phosphate derivatives specifically, the decomposition process is proposed to involve successive hydrolysis by esterases and phosphodiesterases.[4]

Recommended Storage Conditions

Based on commercially available information for similar compounds, general storage recommendations for this compound are as follows:

-

Short-term storage: Room temperature for shipment and short-term use.

-

Long-term storage: Refer to the Certificate of Analysis provided by the manufacturer. For research-grade compounds, storage at -20°C or -80°C in a tightly sealed container, protected from light and moisture, is generally recommended to ensure long-term stability.

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature for assessing the stability of AZT prodrugs.

Aqueous Stability Studies

A common method for evaluating the stability of AZT derivatives in aqueous media at different pH values involves the use of High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Buffer Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 1.0, 7.4, and 9.4).

-

Sample Preparation: Dissolve a known concentration of the this compound in the respective buffer solutions.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 60°C to accelerate degradation).

-

Sampling: Withdraw aliquots at predetermined time intervals.

-

HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method. The mobile phase and column selection will depend on the specific properties of the this compound derivative. A typical system might involve a C18 column with a gradient elution of acetonitrile and water or a buffer.

-

Data Analysis: Determine the concentration of the remaining parent compound and any degradation products at each time point. Calculate the pseudo-first-order rate constants and the half-life (t½) of the compound at each pH.

In Vitro Plasma Stability

To assess the enzymatic stability of this compound in a biological matrix, in vitro studies using human plasma are conducted.

Methodology:

-

Plasma Preparation: Obtain fresh human plasma and bring it to 37°C.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and spike it into the pre-warmed plasma to achieve the desired final concentration.

-

Incubation: Incubate the plasma samples at 37°C in a shaking water bath.

-

Sampling: At various time points, withdraw aliquots of the plasma sample.

-

Protein Precipitation: Immediately add a cold organic solvent (e.g., acetonitrile) to the aliquots to precipitate plasma proteins and stop the enzymatic reaction.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Analysis: Analyze the supernatant containing the analyte and any metabolites by HPLC or LC-MS/MS.

-

Data Analysis: Plot the percentage of the remaining parent compound against time to determine the in vitro half-life.

Degradation Pathway

The degradation of aryl phosphate prodrugs of AZT, such as this compound, in a biological system is anticipated to proceed through a multi-step enzymatic hydrolysis to release the active AZT monophosphate. The following diagram illustrates a proposed degradation pathway.

Caption: Proposed enzymatic degradation pathway of this compound.

Conclusion

The stability of this compound is a critical parameter that influences its efficacy and development as a therapeutic agent. This technical guide provides a foundational understanding of the stability profile, recommended storage conditions, and analytical methodologies for these important prodrugs. The provided data and protocols can serve as a valuable resource for researchers and drug development professionals in the field of antiretroviral therapy. Further detailed stability studies are recommended for specific this compound candidates to establish a comprehensive stability profile.

References

- 1. Aryl phosphate derivatives of AZT retain activity against HIV1 in cell lines which are resistant to the action of AZT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphate derivatives of AZT display enhanced selectivity of action against HIV 1 by comparison to the parent nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of prodrugs of zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-acyl-2-thioethyl aryl phosphotriester derivatives of AZT: synthesis, antiviral activity, and stability study - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Azt-pmap: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility information for Azt-pmap, an aryl phosphate derivative of Zidovudine (AZT). Due to the limited availability of direct quantitative solubility data for this compound in the public domain, this guide presents the solubility profile of the parent compound, Zidovudine (AZT), to provide a foundational understanding. The methodologies for solubility determination and the relevant biological pathways are also detailed to support research and development efforts.

Introduction to this compound

This compound is an aryl phosphate derivative of Zidovudine (AZT), a well-established nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. As a prodrug, this compound is designed to enhance the delivery of the active monophosphate form of AZT into cells, thereby overcoming potential limitations of the parent drug, such as the initial phosphorylation step, which can be a rate-limiting factor in its antiviral activity. Understanding the solubility of this compound is crucial for its formulation, delivery, and overall therapeutic efficacy.

Solubility Data

Table 1: Solubility of Zidovudine (AZT) in Various Solvents

| Solvent | Solubility | Temperature |

| Water | 10 to 50 mg/mL | 17 °C |

| PBS (pH 7.2) | ~10 mg/mL | Not Specified |

| Ethanol | ~10 mg/mL | Not Specified |

| DMSO | ~30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |

This data is for the parent compound Zidovudine (AZT) and should be used as an estimate for this compound. Actual solubility of this compound will need to be determined experimentally.

Experimental Protocol for Solubility Determination

The following section outlines a general experimental protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method can be adapted for the determination of this compound solubility in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., Water, PBS, Ethanol, DMSO, etc.)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of the respective solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is recommended to use a syringe fitted with a filter.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

Experimental Workflow for Solubility Determination

An In-depth Technical Guide to AZT-PMAP

This technical guide provides a comprehensive overview of 3'-azido-2',3'-dideoxythymidine 5'-[p-methoxy-p-(n-propyl-l-alaninyl)amidate] (AZT-PMAP), an aryl phosphate derivative of the well-known antiretroviral drug Zidovudine (AZT). This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its safety profile (extrapolated from its parent compound), biological activity, and mechanism of action.

Safety Data Sheet Information

Table 1: Summary of Safety Information for Zidovudine (AZT) [Parent Compound]

| Hazard Category | GHS Classification | Precautionary Statements |

| Carcinogenicity | Category 2: Suspected of causing cancer.[1][2][3][4] | P201: Obtain special instructions before use.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4] |

| Germ Cell Mutagenicity | Category 2: Suspected of causing genetic defects.[1] | P201: Obtain special instructions before use.[2] |

| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child.[1][3] | P201: Obtain special instructions before use.[2] |

| Acute Oral Toxicity | Category 4: Harmful if swallowed.[3] | P270: Do not eat, drink or smoke when using this product.[4] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2: May cause damage to organs (bone marrow, liver) through prolonged or repeated exposure.[2] | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |

Disclaimer: This safety information is for Zidovudine (AZT), the parent compound of this compound. While informative, it may not fully encompass the specific hazards of this compound. A thorough risk assessment should be conducted before handling this compound.

Biological Activity Data

This compound has demonstrated significant anti-HIV activity in vitro. The following table summarizes the key quantitative data reported for its efficacy and cytotoxicity.

Table 2: In Vitro Anti-HIV-1 Activity and Cytotoxicity of this compound [5]

| Cell Line | EC₅₀ (µM) | TC₅₀ (µM) |

| C8166 | 0.08 | 500 |

| JM | 0.32 | 500 |

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. TC₅₀ (50% Toxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the evaluation of this compound's biological activity.

3.1. Determination of Anti-HIV Activity (EC₅₀) using a Reverse Transcriptase Assay

This protocol outlines a standard method for assessing the ability of a compound to inhibit HIV-1 replication in a susceptible T-cell line.

-

Cell Culture: Maintain C8166 or JM T-cell lines in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Generate a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM.

-

Infection: Seed the T-cells in a 96-well plate at a density of 5 x 10⁴ cells per well. Infect the cells with a laboratory-adapted strain of HIV-1 at a multiplicity of infection (MOI) of 0.01.

-

Treatment: Immediately after infection, add the serially diluted this compound to the respective wells. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).

-

Incubation: Incubate the plate for 7 days at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

-

Reverse Transcriptase (RT) Activity Assay: Quantify the amount of HIV-1 in the supernatant by measuring the activity of the viral reverse transcriptase enzyme using a commercially available colorimetric or fluorometric RT assay kit, following the manufacturer's instructions.[6]

-

Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

3.2. Determination of Cytotoxicity (TC₅₀) using an MTT Assay

This protocol describes a colorimetric assay to assess the effect of the compound on cell viability.[7][8][9]

-

Cell Seeding: Seed C8166 or JM cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Add 100 µL of the serially diluted this compound (with concentrations typically ranging from 1 µM to 1000 µM) to the wells. Include a "cell control" with medium only.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a 5% CO₂ incubator.

-